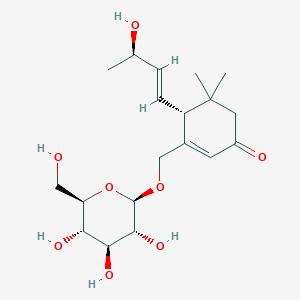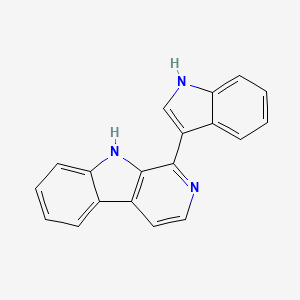
Eudistomin U
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eudistomin U is a natural product found in Lissoclinum fragile with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity
Efficient Synthesis and Cytotoxicity Evaluation : Eudistomin U, synthesized through a five-step process including Bischler-Napieralski cyclization and Suzuki cross coupling, has shown potent antibacterial activity against Gram-positive bacteria and cytotoxicity against various cancer cell lines (Roggero, Giulietti, & Mulcahy, 2014).
Antitumor Activities : Eudistomin U and its derivatives, synthesized using tryptamine and indole-3-aldehyde, demonstrated antitumor activities against mouse P388 strain (Dong, Wen, & Zheng, 2004).
DNA-Binding Studies
- DNA-Binding Capabilities : Eudistomin U binds to DNA, as evidenced by spectroscopic (UV-Vis, thermal denaturation, CD) and calorimetric (DSC) data. However, this binding is weak and more complex than other β-carbolines (Giulietti, Tate, Cai, Cho, & Mulcahy, 2016).
Antibacterial and Antiviral Properties
- Potent Antibacterial Agents : Novel 3,9-disubstituted Eudistomin U derivatives, designed through computer-aided drug discovery, exhibited potent antibacterial activities, with some compounds showing better activity than commercial drugs (Dai, Dan, Li, & Wang, 2018).
- Antiviral and Antitumor Activities : Eudistomin C, related to Eudistomin U, targets the 40S ribosome and inhibits protein translation, contributing to its antitumor and antiviral activities (Ota et al., 2016).
Eigenschaften
Produktname |
Eudistomin U |
|---|---|
Molekularformel |
C19H13N3 |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H13N3/c1-3-7-16-13(6-1)15(11-21-16)18-19-14(9-10-20-18)12-5-2-4-8-17(12)22-19/h1-11,21-22H |
InChI-Schlüssel |
OGIMCDMIYGVEHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CNC5=CC=CC=C54 |
Synonyme |
eudistomin U |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)
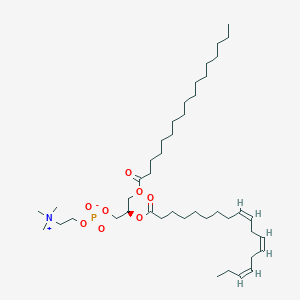
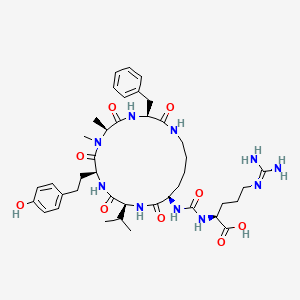

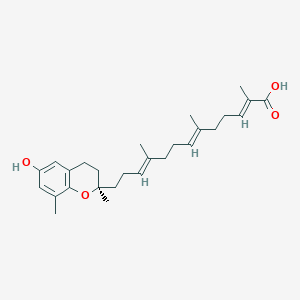


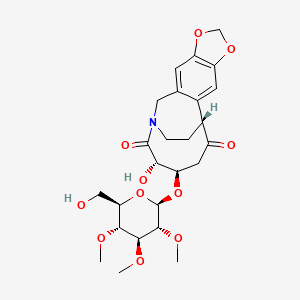
![Benzo[b]selenophene-5-ol, 2,3-dihydro-](/img/structure/B1251409.png)

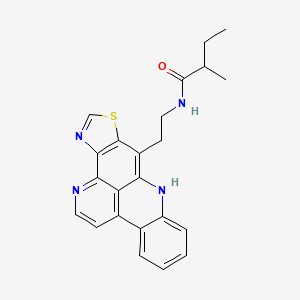
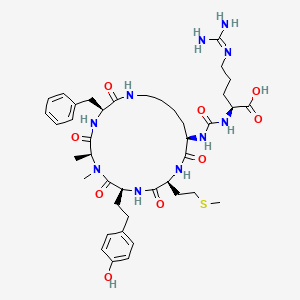
![1-[[4-Propyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1251417.png)
